molecular formula C23H15N3O B3395873 Perampanel CAS No. 380917-97-5

Perampanel

Cat. No. B3395873
M. Wt: 349.4 g/mol
InChI Key: PRMWGUBFXWROHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perampanel, sold under the brand name Fycompa, is an anti-epileptic medication developed by Eisai Co. It is used in addition to other drugs to treat partial seizures and generalized tonic-clonic seizures for people older than twelve years . It is a highly selective, noncompetitive AMPA antagonist . It works in the brain to prevent seizures . Perampanel will not cure epilepsy and will only control the seizures as long as you continue to take it .


Synthesis Analysis

A new, sensitive, robust RP-HPLC method was developed using quality by design (QbD) approach for the determination of perampanel in pharmaceutical tablets . The analysis was achieved on Hypersil BDS C18 column applying an isocratic mobile phase containing acetonitrile and phosphate buffer pH 3.9 at 1.4 mL/min flow rate and an injection volume of 10 μL .


Molecular Structure Analysis

Perampanel is chemically 2-{6′-oxo-1′-Phenyl-1′,6′-dihydro-[2,3′-bipyridine]-5′-yl}benzonitrile . A detailed DFT-level conformational analysis of perampanel in a vacuum and in the solvents, mimicking the protein environment, was performed .


Physical And Chemical Properties Analysis

Perampanel has a molecular formula of C23H15N3O and a molecular weight of 349.38 . It is soluble in DMSO . A linear range of 5–200 μg/mL was obtained with a high correlation coefficient (R2=0.9999) in an HPLC method .

Scientific Research Applications

1. Refractory Epilepsy Treatment

  • Application Summary: Perampanel is a promising antiepileptic drug (AED) for refractory epilepsy treatment due to its innovative mechanism of action .
  • Methods of Application: A population pharmacokinetic (PopPK) model was developed to optimize the initial dose of perampanel in patients diagnosed with refractory epilepsy . The pharmacokinetic profiles of perampanel were best described by a one-compartment model with first-order elimination .
  • Results: The presence of enzyme-inducing AEDs (EIAEDs) and body mass index (BMI) were found as significant covariates for clearance (CL) and volume of distribution (V), respectively . The mean estimates for CL and V of the final model were 0.419 L/h and 29.50, respectively .

2. Pharmaceutical Formulations Analysis

  • Application Summary: A new, sensitive, robust RP-HPLC method was developed using quality by design (QbD) approach for the determination of perampanel in pharmaceutical tablets .
  • Methods of Application: Screening of five independent factors was performed by a fractional factorial design (FFD). Optimization of the significant variables was achieved numerically and graphically using response surface methodology .
  • Results: A linear range of 5–200 μg/mL was obtained with a high correlation coefficient (R² = 0.9999). The accuracy of the method ranged from 97.92 to 100.60% and the RSD was less than 1.5 .

3. Refractory Status Epilepticus Treatment

  • Application Summary: A retrospective, observational study evaluated the efficacy and safety of perampanel as an adjunctive treatment in patients with refractory status epilepticus (SE) in Taiwan .
  • Methods of Application: The study was conducted retrospectively, observing the effects of perampanel administration in patients with refractory SE .
  • Results: Clinical improvement and EEG resolution ≤72 hours after perampanel administration was achieved in 27 (33.3%) patients, with a median response time of 40 hours .

4. Cognitive and Behavioural Effects in Paediatric Population

  • Application Summary: Studies have been conducted to explore the cognitive and behavioural effects of perampanel (PER) in the paediatric population .
  • Methods of Application: The methods of application and experimental procedures are not explicitly mentioned in the source .
  • Results: The results or outcomes obtained are not explicitly mentioned in the source .

5. Efficacy and Tolerability in Real-World Clinical Practice

  • Application Summary: A systematic review was conducted to evaluate the efficacy and tolerability of Perampanel when used as add-on treatment or monotherapy in patients with epilepsy aged 12 years and older in routine clinical practice .
  • Methods of Application: Electronic and clinical trials databases were searched for observational studies of Perampanel published up to 1 March 2022 . The outcomes of interest were responder rates, adverse effects (AEs), and withdrawal rates .
  • Results: After 3, 6, and 12 months of Perampanel treatment, the pooled 50% responder rates in patients with epilepsy were 50.0%, 44.0%, and 39.0%, respectively . The pooled seizure-free rates were 24.0%, 21.0%, and 20.0%, respectively . The incidences of AEs at 3, 6, and 12 months of Perampanel treatment were 46%, 52.0%, and 46.0%, respectively . The withdrawal rates due to AEs were 8.0%, 16.0%, and 16% at 3, 6, and 12 months of Perampanel treatment, respectively .

6. Effectiveness as the Only Add-On

  • Application Summary: A retrospective study was conducted to evaluate the effectiveness of Perampanel as the only add-on treatment .
  • Methods of Application: The methods of application and experimental procedures are not explicitly mentioned in the source .
  • Results: The results or outcomes obtained are not explicitly mentioned in the source .

7. Population Pharmacokinetic Analysis

  • Application Summary: A study was conducted to develop a population pharmacokinetic (PopPK) model to be further used in initial dose optimization of perampanel in patients diagnosed with refractory epilepsy .
  • Methods of Application: Seventy-two plasma concentrations of perampanel obtained from forty-four patients were analyzed through a population pharmacokinetic approach by means of nonlinear mixed effects modeling (NONMEM) .
  • Results: The presence of enzyme-inducing AEDs (EIAEDs) and body mass index (BMI) were found as significant covariates for clearance (CL) and volume of distribution (V), respectively . The mean estimates for CL and V of the final model were 0.419 L/h and 29.50, respectively .

8. Efficacy in Refractory and Super-Refractory Status

  • Application Summary: A study was conducted to evaluate the efficacy of Perampanel in patients with refractory and super-refractory status .
  • Methods of Application: The methods of application and experimental procedures are not explicitly mentioned in the source .
  • Results: The results or outcomes obtained are not explicitly mentioned in the source .

Safety And Hazards

Perampanel may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may cause harm if swallowed and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMWGUBFXWROHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191501
Record name Perampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water.
Details From FDA label.
Record name Perampanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The exact mechanism of action of perampanel in seizures is not yet determined, but it is known that perampanel decreases neuronal excitation by non-competitive ihibition of the AMPA receptor.
Record name Perampanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Perampanel

CAS RN

380917-97-5
Record name Perampanel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380917-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perampanel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380917975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perampanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile hydrate(4:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERAMPANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H821664NPK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 0.11 g of 3-(2-cyanophenyl)-5-(2-pyridyl)-2 (1H)-pyridone, 0.12 g of phenyl boronic acid 0.1 g of copper acetate and 0.3 ml of triethylamine in 10 ml of methylene chloride was stirred at room temperature for overnight. To this were added 5 ml of concentrated aqueous ammonia, 10 ml of water and 40 ml of ethyl acetate and the organic layer was separated, washed with water and a saturated saline solution and dried over magnesium sulfate. The solvent was concentrated in vacuo and the residue was purified by a silica gel column chromatography (ethyl acetate:hexane=1:2) to give 0.06 g of the title product as pale yellow powder.
Name
3-(2-cyanophenyl)-5-(2-pyridyl)-2 (1H)-pyridone
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one hydrate (4.73 g, 3.25 mmol) and ethanol (small amount) was concentrated under reduced pressure, followed by adding ethyl acetate (small amount) to the residue before further concentration under reduced pressure. A 25% HBr/acetic acid solution (1.04 g, 4.2 mmol) was added to an ethyl acetate (30 mL) suspension containing the resultant residue, which was then stirred at room temperature for 3.5 hours. The precipitated solid was collected by filtration, washed with ethyl acetate (small amount), and then dried under reduced pressure to provide 1.28 g of the title compound as pale yellow crystals.
Name
3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one hydrate
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perampanel
Reactant of Route 2
Reactant of Route 2
Perampanel
Reactant of Route 3
Reactant of Route 3
Perampanel
Reactant of Route 4
Reactant of Route 4
Perampanel
Reactant of Route 5
Reactant of Route 5
Perampanel
Reactant of Route 6
Reactant of Route 6
Perampanel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.